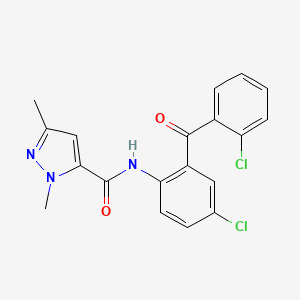
2-(2,4-Difluorophenyl)-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography and NMR spectroscopy . Unfortunately, the specific molecular structure analysis for “2-(2,4-Difluorophenyl)-5-methylpyridine” is not available in the retrieved resources.Chemical Reactions Analysis
The chemical reactions involving “this compound” are not clearly documented in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. The specific physical and chemical properties for “this compound” are not available in the retrieved resources .科学的研究の応用
Photophysical Properties
Blue Phosphorescent Materials : 2-(2,4-Difluorophenyl)-5-methylpyridine has been used in synthesizing blue phosphorescent emitting materials. These materials show bright blue-to-green luminescence and are used in optoelectronic applications (Xu, Zhou, Wang, & Yu, 2009).
Electrochemiluminescence Properties : This compound has been employed in the development of cationic heteroleptic iridium complexes with notable photophysical, electrochemical, and electrochemiluminescent properties. These applications are significant in the field of lighting and display technologies (Ladouceur, Swanick, Gallagher-Duval, Ding, & Zysman‐Colman, 2013).
Optical and Electronic Properties
Tuning Optical Properties : The introduction of fluorine atoms and a methyl group into the pyridine ligand can finely tune the emission of complexes. This tuning of optical properties is critical for developing materials with specific light-emitting characteristics (Xu et al., 2009).
DFT Calculations and Photoreaction : Density Functional Theory (DFT) calculations and studies of photoinduced amino-imino tautomerism have been performed using 2-amino-5-methylpyridine derivatives. These studies are important for understanding the chemical behavior of molecules under light irradiation, with potential applications in photochemistry (Akai, Harada, Shin-ya, Ohno, & Aida, 2006).
Structural Analysis and Synthesis
Crystal Structure Analysis : The compound has been used in the synthesis of molecular salts with anticonvulsant activity, where its structure and behavior have been characterized using various analytical techniques including X-ray crystallography. This structural analysis is crucial for understanding the properties of potential pharmaceutical compounds (Mangaiyarkarasi & Kalaivani, 2013).
Catalysis and Chemical Reactions : The compound has been used in the development of catalysts and in studies of chemical reactions like transfer hydrogenation of ketones. Understanding these reactions is essential for developing more efficient and selective catalysts in chemical synthesis (Thoumazet, Melaimi, Ricard, Mathey, & Floch, 2003).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on “2-(2,4-Difluorophenyl)-5-methylpyridine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards need to be thoroughly investigated .
特性
IUPAC Name |
2-(2,4-difluorophenyl)-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHVUSHFIAMZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


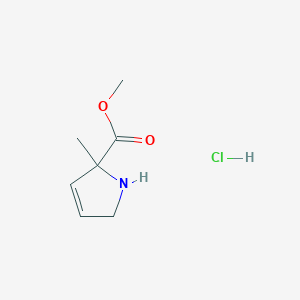
![N-[2-[(6-Ethoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2814027.png)
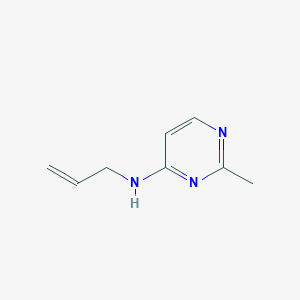
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2814030.png)
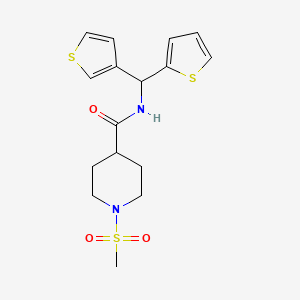

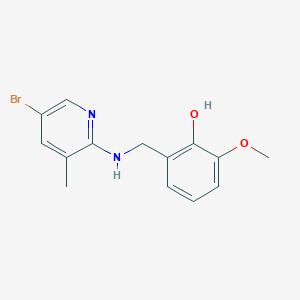
![4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2814036.png)
![1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2814039.png)
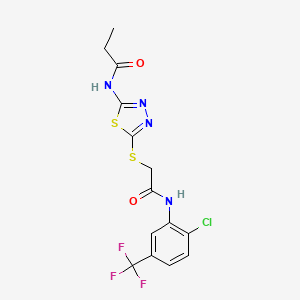
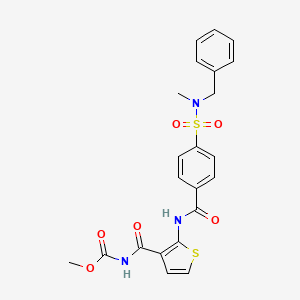
![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2814042.png)
